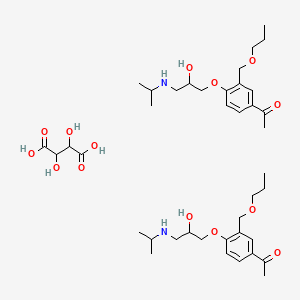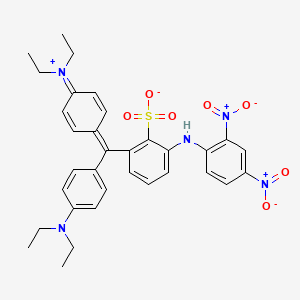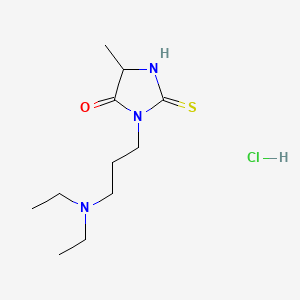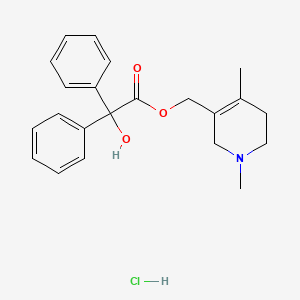
Benzilic acid, (1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a tetrahydro structure, and a benzilate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinemethanol Core: This can be achieved through the reduction of pyridine derivatives.
Tetrahydro and Dimethyl Substitution:
Esterification with Benzilic Acid: The esterification reaction involves the reaction of the pyridinemethanol derivative with benzilic acid under acidic conditions to form the benzilate ester.
Formation of Hydrochloride Salt: The final step involves the conversion of the ester into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzilate ester moiety may play a role in binding to these targets, while the pyridine ring can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: A simpler analog without the tetrahydro and dimethyl substitutions.
1,2,5,6-Tetrahydro-1,4-dimethyl-3-pyridinemethanol: Lacks the benzilate ester moiety.
Benzilate Esters: Compounds with similar ester groups but different core structures.
Uniqueness
The uniqueness of 3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-, benzilate (ester), hydrochloride lies in its combination of a pyridine ring, tetrahydro structure, dimethyl substitutions, and benzilate ester
Properties
CAS No. |
102206-66-6 |
|---|---|
Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(1,4-dimethyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-17-13-14-23(2)15-18(17)16-26-21(24)22(25,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,25H,13-16H2,1-2H3;1H |
InChI Key |
MBZTXAOMEGMBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)C)COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


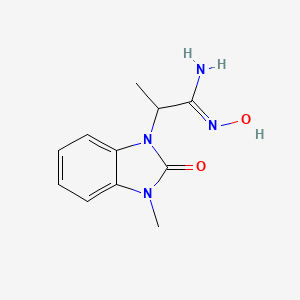
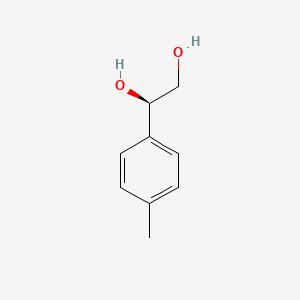

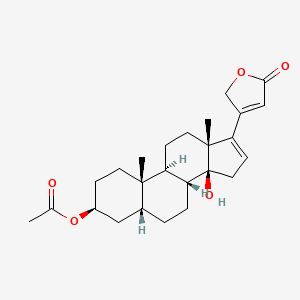
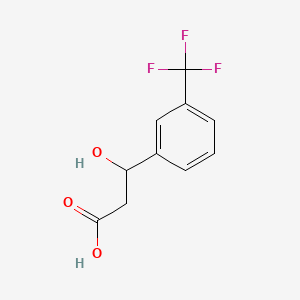
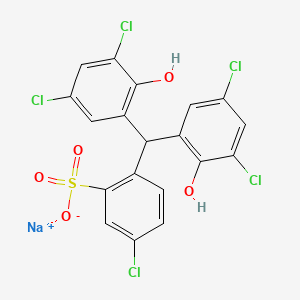
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)

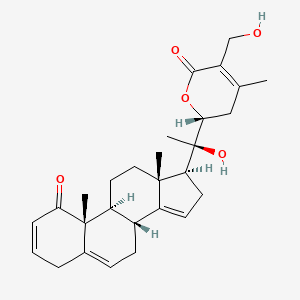
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
